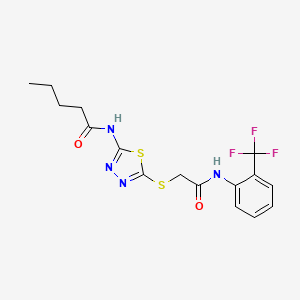

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a 1,3,4-thiadiazole derivative characterized by a pentanamide group and a thioether-linked trifluoromethylphenyl moiety. The 1,3,4-thiadiazole core is known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pentanamide chain may influence solubility and bioavailability.

Properties

IUPAC Name |

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O2S2/c1-2-3-8-12(24)21-14-22-23-15(27-14)26-9-13(25)20-11-7-5-4-6-10(11)16(17,18)19/h4-7H,2-3,8-9H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYUCEDMLIWPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide is DNA, specifically within the minor groove. This interaction with DNA is a common mechanism for many pharmaceuticals and bioactive compounds, as it allows the compound to influence the transcription and replication processes.

Mode of Action

N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pentanamide interacts with its target by binding to the DNA duplex. This binding affinity is particularly strong, resulting in the formation of a stable complex. The compound’s interaction with DNA results in changes to the DNA’s structure and function, which can influence the activity of various genes and proteins.

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide is a complex organic compound with significant potential in medicinal chemistry, particularly in oncology and anti-inflammatory research. This article explores its biological activity, synthesis, molecular interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural composition characterized by the presence of a thiadiazole moiety, a trifluoromethyl-substituted phenyl group, and an amide linkage. Its molecular formula is C₁₄H₁₈F₃N₃O₂S, with a molecular weight of approximately 400.47 g/mol. The incorporation of these functional groups suggests diverse biological activities.

Anticancer Properties

Preliminary studies indicate that this compound may act as an inhibitor of dihydrofolate reductase (DHFR) . This enzyme is crucial for nucleotide synthesis and cell proliferation, making it a significant target in cancer therapy. Inhibition of DHFR can disrupt DNA synthesis in rapidly dividing cells, potentially leading to anticancer effects .

Anti-inflammatory Activity

Similar compounds have shown promising anti-inflammatory effects. The presence of the thiadiazole ring may enhance the compound's ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Molecular Docking Studies

Molecular docking studies have been conducted to explore the interactions between this compound and various biological targets. Software tools like AutoDock Vina are utilized to predict binding affinities and elucidate mechanisms of action at the molecular level. These studies suggest that the compound may exhibit selective binding to DHFR and other relevant targets.

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparative analysis with structurally related compounds is essential. The following table summarizes notable compounds with similar structures and their associated biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-benzylthio)-1,3,4-thiadiazole | Benzylthio group | Anticancer activity against multiple cell lines |

| 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives | Trifluoromethyl group | Antimicrobial and anticancer properties |

| N-(4-acetyl)-5-(phenyl)-thiadiazole | Acetyl and phenyl groups | Noted for cytotoxic effects against cancer cells |

This table highlights the versatility of thiadiazole derivatives in medicinal chemistry while underscoring the unique combination of functional groups present in this compound that may enhance its biological activity compared to others.

Study 1: Inhibition of DHFR Activity

A study investigating the inhibition of DHFR by related thiadiazole derivatives reported significant inhibition rates at low micromolar concentrations. Results indicated that compounds with similar structural motifs to this compound exhibited IC50 values ranging from 0.5 to 10 µM against DHFR .

Study 2: Cytotoxicity Against Cancer Cell Lines

Another research effort evaluated the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines (e.g., MCF7 breast cancer cells). Compounds structurally similar to this compound demonstrated cytotoxicity with IC50 values below 20 µM . These findings support further exploration of this compound's potential as an anticancer agent.

Comparison with Similar Compounds

Key Structural Features:

- Target Compound :

- Core : 1,3,4-thiadiazole.

- Substituents :

- Pentanamide at position 2.

- Thioether-linked 2-(trifluoromethyl)phenylaminoethyl group at position 5.

Analogous Compounds :

- Substituents: Acetamide (shorter chain) at position 2; 4-(trifluoromethyl)phenyl group.

- Synthesis: Uses EDC/HOBt-mediated coupling in acetonitrile .

- Substituents: 3-Phenylpropyl at position 5; 2-chlorophenylamine at position 2.

- Synthesis: POCl3-mediated cyclization under reflux .

- Substituents: Ethylsulfanyl at position 5; pentanamide at position 2.

- Physical Properties: Molar mass = 245.36 g/mol; predicted pKa = 9.24 . Quinazolinone Derivatives ():

- Core: Quinazolinone with thioacetamide linkages.

- Example: Compound 5 (melting point = 269.0°C, yield = 87%) .

Comparative Analysis of Physicochemical Properties

| Compound Name | Molar Mass (g/mol) | Predicted pKa | Melting Point (°C) | Notable Substituents |

|---|---|---|---|---|

| Target Compound | ~370 (estimated) | ~8–9 (predicted) | - | Pentanamide, CF3Ph-thioether |

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | - | - | - | Acetamide, 4-CF3Ph |

| N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)pentanamide | 245.36 | 9.24 | - | Ethylsulfanyl, pentanamide |

| Quinazolinone Derivative (Compound 5) | - | - | 269.0 | Thioacetamide, sulfamoylphenyl |

- Molar Mass : The target compound’s trifluoromethylphenyl and pentanamide groups increase its molar mass (~370 g/mol) compared to simpler analogs like ’s derivative (245.36 g/mol) .

- pKa: The trifluoromethyl group’s electron-withdrawing effect may lower the pKa relative to non-fluorinated analogs, though predicts a pKa of ~9.24 for a structurally related compound .

- Melting Points: Quinazolinone derivatives () exhibit higher melting points (e.g., 269–315°C), likely due to rigid aromatic cores and hydrogen-bonding sulfamoyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.